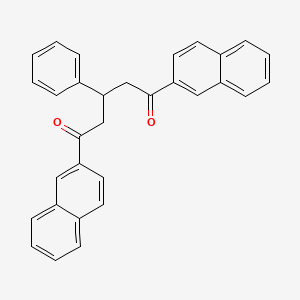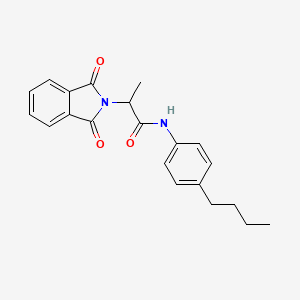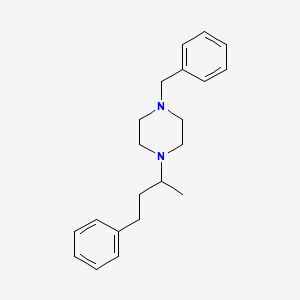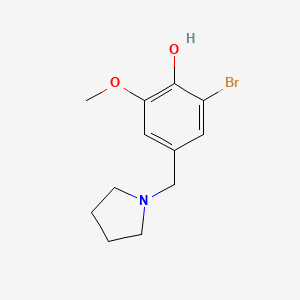
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione (DNPP) is a chemical compound that has been extensively used in scientific research for its unique properties. DNPP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. It is also known as acetylacetone, and its chemical formula is C23H18O2. DNPP has been used in various scientific fields, including chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
DNPP acts as a chelating agent and forms complexes with metal ions such as copper, iron, and zinc. DNPP also acts as a ligand in coordination chemistry and forms coordination complexes with metal ions. The mechanism of action of DNPP in medicinal chemistry is based on its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. DNPP has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DNPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. DNPP has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species. DNPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of the anti-apoptotic protein Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
DNPP has several advantages for lab experiments, including its unique properties as a chelating agent and ligand in coordination chemistry. DNPP is also relatively easy to synthesize and is commercially available. However, DNPP has some limitations for lab experiments, including its toxicity and potential side effects. DNPP should be handled with care and used in a well-ventilated area.
Orientations Futures
There are several future directions for DNPP research, including the synthesis of new DNPP derivatives with enhanced properties such as increased solubility and reduced toxicity. DNPP derivatives could be used as potential drug candidates for the treatment of various diseases such as cancer, inflammation, and microbial infections. DNPP could also be used in the development of new materials such as metal-organic frameworks and coordination polymers. DNPP research could also focus on the investigation of the mechanism of action of DNPP in various biological systems and the identification of new targets for drug development.
Méthodes De Synthèse
DNPP can be synthesized using various methods, including the Claisen condensation reaction, aldol condensation reaction, and the Michael addition reaction. The Claisen condensation reaction involves the reaction of two molecules of acetylacetone with a base catalyst such as sodium ethoxide or sodium methoxide. The aldol condensation reaction involves the reaction of acetylacetone with an aldehyde or ketone in the presence of a base catalyst. The Michael addition reaction involves the reaction of acetylacetone with a Michael acceptor such as an alpha, beta-unsaturated ketone or aldehyde.
Applications De Recherche Scientifique
DNPP has been used in various scientific research applications, including the synthesis of organic compounds, as a chelating agent, and as a ligand in coordination chemistry. DNPP has also been used in medicinal chemistry for the synthesis of drugs such as anti-inflammatory agents, antimicrobial agents, and anticancer agents. DNPP has been shown to exhibit antibacterial, antifungal, and antiviral activities.
Propriétés
IUPAC Name |
1,5-dinaphthalen-2-yl-3-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O2/c32-30(27-16-14-23-10-4-6-12-25(23)18-27)20-29(22-8-2-1-3-9-22)21-31(33)28-17-15-24-11-5-7-13-26(24)19-28/h1-19,29H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDRNOTBGTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC3=CC=CC=C3C=C2)CC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![1-(2-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5034058.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)

![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)

![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)
